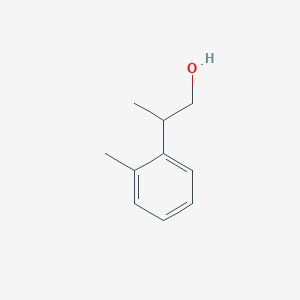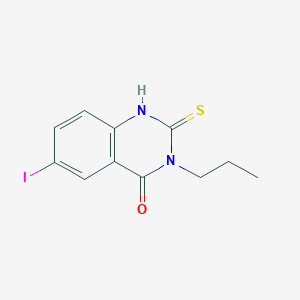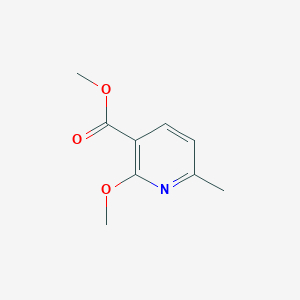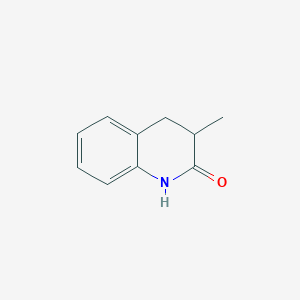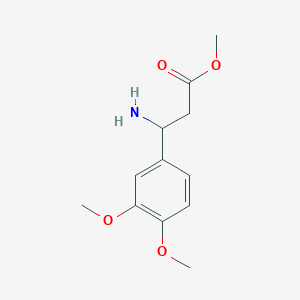
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
Descripción general
Descripción
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate (MADPP) is a synthetic compound that has been studied extensively for its potential applications in scientific research. MADPP has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate: A Comprehensive Analysis of Scientific Research Applications
Medicinal Chemistry Antiulcer Agent Development: This compound has been studied for its potential antiulcer effects. Research indicates that it can increase gastric mucosal blood flow, which may contribute to its therapeutic effects in treating various types of gastric and duodenal ulcers .
Organic Synthesis Intermediate for Complex Molecules: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate serves as an intermediate in the synthesis of complex organic molecules. It has been utilized in the development of novel synthetic routes for pharmaceuticals and other organic compounds .
Proteomics Protein Interaction Studies: The compound is available for purchase as a reagent for proteomics research, suggesting its use in studying protein interactions and functions within biological systems .
Catalysis Enhancing Reaction Efficiency: In catalysis research, derivatives of this compound may be used to improve the efficiency of chemical reactions, such as the Michael addition of N-heterocycles to chalcones .
Propiedades
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDHEFCLHFWWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

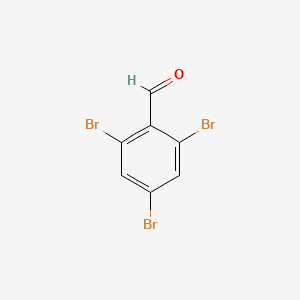


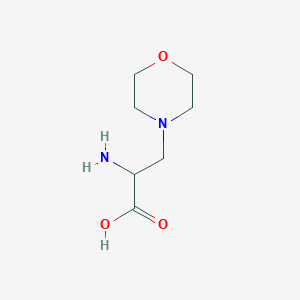

![(2R,3S)-2-[tert-butoxycarbonyl-(methyl)-amino]-3-hydroxy-butanoic acid](/img/structure/B1640418.png)


![6,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1640429.png)

